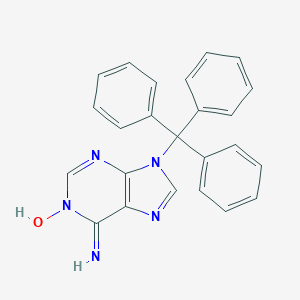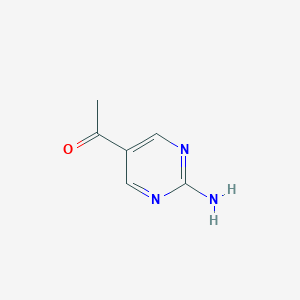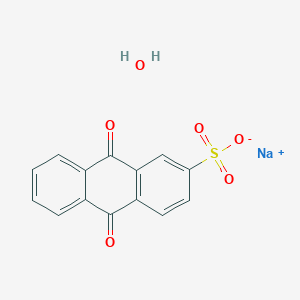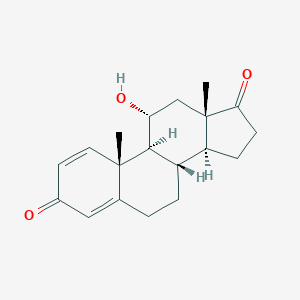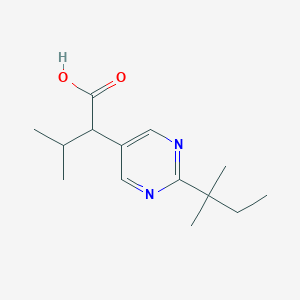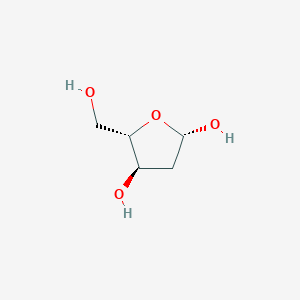
2-Désoxy-β-L-érythro-pentofuranose
Vue d'ensemble
Description
Deoxyribose, also known as 2'-deoxy-D-ribose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Deoxyribose exists as a solid, very soluble (in water), and a very weakly acidic compound (based on its pKa). Deoxyribose has been primarily detected in feces.
Applications De Recherche Scientifique
Identification de biomarqueurs dans la recherche sur la septicémie
Le 2-Désoxy-β-L-érythro-pentofuranose-5-phosphate est l'un des quatre métabolites différentiels trouvés chez les patients atteints de septicémie par rapport à ceux atteints du syndrome de réponse inflammatoire systémique (SIRS). Ce composé, ainsi que la terbutaline, l'acide allantoïque et l'acide homovanillique (HVA), étaient enrichis dans les voies de la synapse dopaminergique et du métabolisme de la tyrosine . Cela suggère que le this compound pourrait être un biomarqueur potentiel pour distinguer le SIRS de la septicémie, aidant à l'identification précoce et au traitement de la septicémie .
β-C- et β-S-Glycosylation stéréosélective
Le this compound est utilisé dans la préparation des β-C-2-désoxyribofuranosides et des β-S-2-désoxyribofuranosides. Ces composés sont préparés stéréosélectivement à partir du 1-O-acétyl-5-O-benzyl-3-O-[2-(méthylsulfinyl)éthyl]-2-désoxy-D-érythro-pentofuranose ou du pentofuranose N-oxyde correspondant 3-O-(2-pyridyl-méthyl) par réaction avec des éthers énoliques silylés ou des sulfures de triméthylsilyle en présence d'un acide de Lewis . Ce processus est important dans le domaine de la chimie organique, en particulier dans la synthèse des antibiotiques nucléosidiques .
Structure moléculaire et constantes de couplage spin-spin RMN
Le 2-Désoxy-β-D-érythro-pentofuranose a été étudié pour sa structure moléculaire, sa géométrie cyclique et ses constantes de couplage spin-spin RMN par le biais de calculs de chimie quantique . Cette recherche contribue à la compréhension des propriétés physiques et chimiques du composé, ce qui est crucial dans diverses applications scientifiques et industrielles .
Analyse des données thermodynamiques
Le composé est également analysé pour ses données thermodynamiques en phase condensée . Ces informations sont essentielles dans divers domaines tels que l'ingénierie chimique et la science des matériaux, où la compréhension des propriétés thermiques d'un composé est cruciale .
Propriétés
IUPAC Name |
(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347412 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113890-38-3, 533-67-5 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Deoxy-D-ribose?
A1: The molecular formula of 2'-Deoxy-D-ribose is C5H10O4, and its molecular weight is 134.13 g/mol.
Q2: How does the structure of 2'-Deoxy-D-ribose differ from D-ribose?
A2: 2'-Deoxy-D-ribose lacks a hydroxyl group (-OH) at the 2' carbon of the ribose ring, distinguishing it from D-ribose. This structural difference significantly impacts its biological role in DNA structure and stability. [, , , , ]
Q3: What spectroscopic techniques have been used to characterize 2'-Deoxy-D-ribose?
A3: Researchers have employed various spectroscopic techniques to elucidate the structure and behavior of 2'-Deoxy-D-ribose. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR relaxation and NOE studies have been crucial in understanding the conformational flexibility of the deoxyribose ring in solution. [, ] These studies showed that the C-2' carbon in 2'-Deoxy-D-ribose exhibits more rapid puckering motion compared to other carbons in the ring. This flexibility plays a role in the overall conformation and dynamics of DNA.
- Fourier-transform microwave spectroscopy: This technique has been instrumental in identifying and characterizing different pyranose forms of free 2-deoxy-D-ribose in the gas phase. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study 2-deoxy-D-ribose in inert matrices, providing insights into its conformational preferences and hydrogen-bonding interactions. []
Q4: What is the role of 2'-Deoxy-D-ribose in DNA?
A4: 2'-Deoxy-D-ribose forms the backbone of DNA strands, linking phosphate groups with nucleobases. The absence of the 2'-hydroxyl group contributes to DNA's greater stability compared to RNA, which utilizes D-ribose. [, , ]
Q5: How does 2'-Deoxy-D-ribose interact with thymidine phosphorylase (TP)?
A5: Thymidine Phosphorylase (TP) catalyzes the breakdown of thymidine into thymine and 2-Deoxy-D-ribose-1-phosphate. This enzymatic activity has been linked to angiogenesis and tumor progression. [, , ]
Q6: Can 2'-Deoxy-D-ribose be utilized as a sole carbon source by bacteria?
A6: While Escherichia coli K12 cannot utilize 2'-Deoxy-D-ribose as a sole carbon source, Salmonella enterica can. This difference arises from the presence of a specific operon, deoQKPX, in Salmonella enterica that encodes enzymes essential for 2'-Deoxy-D-ribose catabolism. []
Q7: What is the relationship between 2'-Deoxy-D-ribose and hypoxia-inducible factor-1α (HIF-1α)?
A7: 2'-Deoxy-D-ribose has been shown to inhibit the upregulation of HIF-1α induced by hypoxia. It achieves this by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, leading to increased HIF-1α hydroxylation and subsequent degradation. []
Q8: Can 2'-Deoxy-D-ribose be used as a starting material for the synthesis of other compounds?
A8: Yes, 2'-Deoxy-D-ribose serves as a valuable chiral building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:
- Optically active trisubstituted α, β-Butenolide. []
- Novel pyrrolidine C-nucleosides. []
- 4′-thio-2′-deoxypyrimidine nucleosides. []
- Neuroprotective agents like (+)-Lycibarbarine A and (-)-Lycibarbarine B. []
- 4-hydroxybenzylideneacetone (4-HBA). []
Q9: What are the implications of 2'-Deoxy-D-ribose's interaction with metal ions?
A9: Studies have demonstrated that 2'-Deoxy-D-ribose and its phosphorylated forms can interact with metal ions like dimethyltin(IV). These interactions primarily involve the phosphate groups and the hydroxyl groups of the sugar moiety. [] Such interactions might have implications for the structural integrity of DNA and its susceptibility to metal-induced damage.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



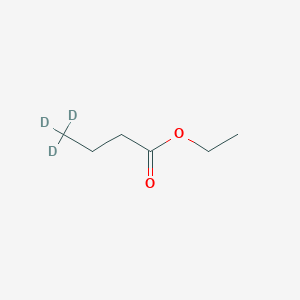
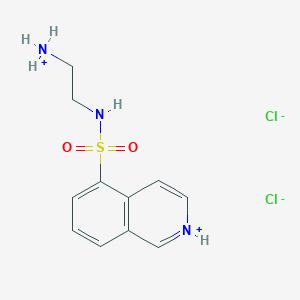
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

